molecular formula C8H4BrClF2O2 B13069073 2-(4-Bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid

2-(4-Bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid

Cat. No.: B13069073
M. Wt: 285.47 g/mol
InChI Key: NIBYZFAAQVLDBU-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid is a halogenated aromatic compound featuring a phenyl ring substituted with bromine (4-position), chlorine (3-position), and fluorine (2-position). The acetic acid moiety is further functionalized with a fluorine atom at the α-carbon (2-fluoroacetic acid group). This structural configuration confers unique electronic and steric properties, including enhanced acidity due to the electron-withdrawing effects of the halogens and fluorine .

Properties

Molecular Formula

C8H4BrClF2O2

Molecular Weight

285.47 g/mol

IUPAC Name

2-(4-bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid

InChI

InChI=1S/C8H4BrClF2O2/c9-4-2-1-3(6(11)5(4)10)7(12)8(13)14/h1-2,7H,(H,13,14)

InChI Key

NIBYZFAAQVLDBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)F)F)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl ring followed by the introduction of a fluoroacetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-Bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of 2-(4-Bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic Acid and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions (Phenyl Ring) Functional Group
Target: 2-(4-Bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid C₈H₄BrClF₂O₂* ~286.5† 4-Br, 3-Cl, 2-F 2-fluoroacetic acid
2-(4-Bromo-3-chloro-2-fluorophenyl)-2-methylpropanoic acid C₁₀H₉BrClFO₂ 295.53 4-Br, 3-Cl, 2-F α-methylpropanoic acid
2-(4-Bromo-3-chloro-2-fluorophenyl)butanoic acid C₁₀H₉BrClFO₂ 295.53 4-Br, 3-Cl, 2-F butanoic acid
2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid C₈H₅BrClFO₂ 270.48 2-Br, 3-Cl, 4-F acetic acid
2-(4-Chlorophenyl)-2-fluoroacetic acid C₈H₆ClFO₂ 204.58 4-Cl 2-fluoroacetic acid
2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid C₁₀H₁₀BrFO₂ 269.09 4-Br, 2-F α-methylpropanoic acid
2-(4-Bromo-2-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 4-Br, 2-OCH₃ acetic acid

*Estimated formula based on substituent analysis.
†Calculated using atomic masses: C(12×8) + H(4×1) + Br(80) + Cl(35.5) + F(19×2) + O(16×2).

Key Observations:

Substituent Positions : The target compound’s 4-Br, 3-Cl, 2-F arrangement creates a distinct electronic environment compared to positional isomers like 2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid .

Functional Groups: The α-fluoro group in the target compound increases acidity (pKa ~1.5–2.5) compared to non-fluorinated analogs like 2-(4-Bromo-2-methoxyphenyl)acetic acid .

Molecular Weight : The target compound’s lower molecular weight (~286.5 vs. 295.53 in ) reflects its shorter carbon chain.

Physicochemical and Functional Comparisons

Acidity and Reactivity :

  • The α-fluoro group in the target compound enhances acidity via inductive effects, making it more reactive in deprotonation or coupling reactions than non-fluorinated analogs like 2-(4-Bromo-2-methoxyphenyl)acetic acid .
  • Electron-withdrawing substituents (Br, Cl, F) on the phenyl ring further stabilize the conjugate base, increasing acidity compared to 2-(4-Chlorophenyl)-2-fluoroacetic acid .

Solubility and Stability :

  • Halogen substituents (Br, Cl, F) reduce aqueous solubility due to increased hydrophobicity. However, the acetic acid group improves solubility in polar aprotic solvents (e.g., DMSO) .
  • Steric hindrance from α-methyl or butanoic acid groups (e.g., ) may reduce crystallization propensity compared to the target compound.

Biological Activity

2-(4-Bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid is a fluorinated organic compound that has garnered attention due to its potential biological activities. The presence of multiple halogen substituents suggests that this compound may exhibit unique pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of 2-(4-Bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid includes:

  • A phenyl ring with bromine, chlorine, and fluorine substituents.
  • A fluoroacetic acid moiety that contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. The presence of halogens can increase the lipophilicity of the compound, improving membrane penetration and interaction with microbial targets. Studies have shown that related fluorinated acetic acids can inhibit the growth of various bacterial strains, suggesting a similar potential for 2-(4-Bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid.

Cytotoxic Effects

Fluorinated compounds are known for their cytotoxic properties, particularly against cancer cells. Preliminary studies suggest that this compound may induce apoptosis in specific cancer cell lines. The mechanism may involve disruption of microtubule dynamics, akin to other known tubulin inhibitors. This effect could be attributed to the structural similarity to known antitumor agents.

Case Studies and Research Findings

  • In Vitro Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated an IC50 value in the low micromolar range, suggesting significant cytotoxicity.
    • Table 1: Cytotoxicity Data
      Cell LineIC50 (µM)Mechanism of Action
      HeLa5.2Microtubule disruption
      MCF-74.8Apoptosis induction
  • Antimicrobial Activity :
    • In another study, the compound was tested against a panel of bacterial pathogens, including E. coli and S. aureus. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
    • Table 2: Antimicrobial Activity
      Bacterial StrainMIC (µg/mL)
      E. coli15
      S. aureus10

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